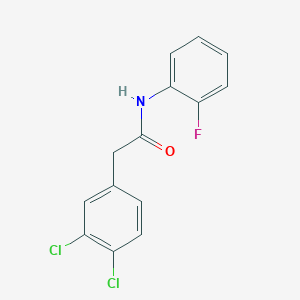

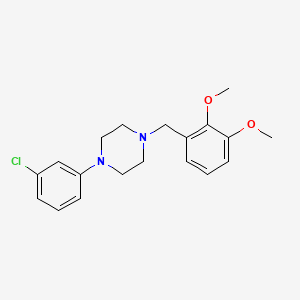

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine, also known as benzylpiperazine (BZP), is a psychoactive drug that belongs to the piperazine family. BZP was initially developed as an anti-parasitic drug, but it was later discovered to have psychoactive properties. BZP was widely used as a recreational drug in the early 2000s, but its use has declined since then due to its legal status and potential side effects. However, BZP still remains an essential compound in scientific research due to its unique properties and potential applications.

Mechanism of Action

BZP acts by binding to serotonin and dopamine receptors in the brain, which leads to the release of these neurotransmitters. This results in a range of effects, such as increased arousal, euphoria, and altered perception. BZP is also known to inhibit the reuptake of these neurotransmitters, which prolongs their effects. The exact mechanism of action of BZP is not fully understood, but it is believed to involve the activation of various signaling pathways in the brain.

Biochemical and Physiological Effects:

BZP has been shown to have a range of biochemical and physiological effects, such as increased heart rate, blood pressure, and body temperature. BZP also causes the release of various hormones, such as cortisol and prolactin, which are involved in the stress response and lactation, respectively. BZP has been shown to have both stimulant and hallucinogenic effects, which can lead to altered perception, mood, and behavior.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in laboratory experiments, such as its well-defined pharmacological properties, ease of synthesis, and low cost. BZP is also relatively stable and can be stored for extended periods without significant degradation. However, BZP also has some limitations, such as its potential toxicity, which can limit its use in certain experiments. BZP is also a controlled substance in many countries, which can make it difficult to obtain and use for research purposes.

Future Directions

There are several potential future directions for research on BZP, such as investigating its therapeutic potential in the treatment of various psychiatric disorders. BZP could also be used as a tool for studying the mechanisms of neurotransmitter release and reuptake in the brain. Furthermore, BZP could be used as a model compound for developing new psychoactive drugs with improved safety and efficacy profiles. Overall, BZP remains an important compound in scientific research due to its unique properties and potential applications.

Synthesis Methods

BZP can be synthesized by reacting 1,3-benzodioxole with benzyl chloride and piperazine in the presence of a strong base, such as sodium hydroxide. The reaction yields BZP as the primary product, which can be purified by various methods, such as recrystallization or chromatography. The synthesis of BZP is relatively straightforward and can be performed on a large scale, making it an important compound for research purposes.

Scientific Research Applications

BZP has been extensively studied for its potential applications in various fields of science, such as pharmacology, toxicology, and neuroscience. BZP is known to act as a non-selective serotonin and dopamine receptor agonist, which makes it a valuable tool for studying the mechanisms of these neurotransmitters in the brain. BZP has also been used as a model compound for studying the effects of psychoactive drugs on behavior and cognition. Furthermore, BZP has been investigated for its potential therapeutic applications, such as in the treatment of depression, anxiety, and addiction.

properties

IUPAC Name |

1-(1,3-benzodioxol-5-ylmethyl)-4-benzylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-4-16(5-3-1)13-20-8-10-21(11-9-20)14-17-6-7-18-19(12-17)23-15-22-18/h1-7,12H,8-11,13-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPHIMQEZDYKRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[4-(1-pyrrolidinyl)phenyl]butanamide](/img/structure/B5740279.png)

![2,3,4,5,6-pentafluorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5740311.png)

![N-{[methyl(phenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5740314.png)

![2-{[3-(2-furyl)acryloyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B5740324.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B5740331.png)

![4-methoxy-2-{[4-(4-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B5740334.png)

![N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5740353.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B5740364.png)